molecular formula C14H30O4S2 B1222468 Tiadenol disulfoxide CAS No. 32386-28-0

Tiadenol disulfoxide

Cat. No.: B1222468
CAS No.: 32386-28-0
M. Wt: 326.5 g/mol
InChI Key: MOVMHGVXFSSXSK-UHFFFAOYSA-N
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Description

Tiadenol disulfoxide (1,10-bis(hydroxyethylsulfinyl)decane) is the primary metabolite of tiadenol (1,10-bis(hydroxyethylthio)decane, Eulip), a hypolipidemic agent. It exhibits potent lipid-lowering effects in normolipidemic and hyperlipidemic models, reducing total serum cholesterol, serum triglycerides, and liver triglycerides . Its oral bioavailability is high (45% excreted unchanged in urine), with metabolites including glucuronide conjugates and sulfoxidized carboxylic acids .

Properties

CAS No.

32386-28-0

Molecular Formula

C14H30O4S2

Molecular Weight

326.5 g/mol

IUPAC Name

2-[10-(2-hydroxyethylsulfinyl)decylsulfinyl]ethanol

InChI

InChI=1S/C14H30O4S2/c15-9-13-19(17)11-7-5-3-1-2-4-6-8-12-20(18)14-10-16/h15-16H,1-14H2

InChI Key

MOVMHGVXFSSXSK-UHFFFAOYSA-N

SMILES

C(CCCCCS(=O)CCO)CCCCS(=O)CCO

Canonical SMILES

C(CCCCCS(=O)CCO)CCCCS(=O)CCO

Synonyms

tiadenol disulfoxide

Origin of Product

United States

Comparison with Similar Compounds

Tiadenol (Parent Compound)

  • Structural Relationship: Tiadenol disulfoxide is the oxidized metabolite of tiadenol, differing by the replacement of sulfur atoms with sulfinyl groups.
  • Pharmacological Activity: Both compounds lower cholesterol and triglycerides, but this compound is slightly more effective in raising HDL-cholesterol in hypercholesterolemic rats .

Lissoclin Disulfoxide

  • Structure and Application : A marine-derived disulfoxide isolated from Lissoclinum ascidians, structurally distinct but shares the disulfoxide functional group .
  • Pharmacological Activity: Inhibits IL-8 receptors (IL-8Rα/β), contrasting with this compound’s lipid-lowering effects .

Cystine Disulfoxide

  • Stability: Decomposes in aqueous solutions to form sulfinic acids, unlike this compound, which remains stable during excretion .

Dimethyl Sulfoxide (DMSO)

  • Structure and Use: A simple sulfoxide solvent, lacking the bifunctional decane backbone of this compound .
  • Metabolism: Rapidly absorbed and metabolized to dimethyl sulfide, contrasting with this compound’s gradual urinary excretion .

Thioacetamide Disulfoxide

  • Toxicity Profile: Metabolite of thioacetamide, induces oxidative stress and liver injury via reactive oxygen species, unlike this compound’s hepatoprotective profile .

Comparative Data Table

Compound Structure Primary Application Key Advantages Toxicity Concerns
This compound Bifunctional decane sulfoxide Hypolipidemic agent No hepatomegaly; high HDL selectivity Low hepatic toxicity
Tiadenol Bifunctional decane thioether Hypolipidemic agent Parent compound with proven efficacy Hepatomegaly at high doses
Lissoclin disulfoxide Marine disulfoxide IL-8 receptor inhibition Novel anti-inflammatory potential Undefined metabolic stability
Cystine disulfoxide Oxidized cystine dimer Amino acid replacement Partial cystine replacement capacity Rapid decomposition
DMSO Simple sulfoxide Solvent/anti-inflammatory Rapid absorption Minimal at low doses

Key Research Findings

  • Structural-Activity Relationship: The disulfoxide group enhances metabolic stability and reduces hepatotoxicity compared to thioether precursors (e.g., tiadenol vs. This compound) .
  • Diverse Applications : Disulfoxides exhibit varied bioactivities (e.g., lipid-lowering, anti-inflammatory, catalytic) depending on substituents and backbone .
  • Metabolic Divergence: this compound’s slow decomposition contrasts with cystine disulfoxide’s instability, highlighting the role of molecular architecture in pharmacokinetics .

Q & A

Basic Research Questions

Q. What experimental parameters should be prioritized when optimizing the synthesis of Tiadenol disulfoxide?

  • Methodological Answer : Key variables include:

  • Oxidizing agents : Select based on reaction specificity (e.g., meta-chloroperbenzoic acid vs. hydrogen peroxide) to minimize byproducts .
  • Temperature control : Maintain ≤40°C to prevent disulfoxide degradation .
  • Reaction monitoring : Use TLC or HPLC to track intermediate formation (e.g., thiolsulfinates) and confirm product purity .
  • Table : Example synthesis protocol:
ParameterOptimal RangeMonitoring Tool
Oxidant1.5–2.0 eqHPLC retention time
pH6.5–7.5Potentiometric titration

Q. How can researchers validate the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies using controlled humidity (40–60% RH) and temperature (4°C, 25°C) chambers .
  • Analyze degradation products via LC-MS to identify hydrolytic or oxidative pathways .
  • Use argon/vacuum sealing to mitigate oxidation in long-term storage .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

  • Methodological Answer :

  • HPLC-MS : Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) for peak resolution .
  • NMR spectroscopy : Use 13C^{13}\text{C}-NMR to distinguish disulfoxide isomers .
  • Validation : Include spike-recovery tests (90–110% recovery range) and limit of detection (LOD < 0.1 µg/mL) .

Advanced Research Questions

Q. How should researchers resolve contradictions in mechanistic studies of this compound’s oxidation pathways?

  • Methodological Answer :

  • Compare competing hypotheses (e.g., radical-mediated vs. ionic mechanisms) using isotopic labeling (18O^{18}\text{O}) to track oxygen transfer .
  • Validate intermediates via time-resolved FTIR or EPR spectroscopy to detect transient species (e.g., sulfinyl radicals) .
  • Replicate conflicting studies under identical conditions to isolate variables (e.g., solvent polarity, catalyst load) .

Q. What strategies are effective for evaluating this compound’s hepatotoxic metabolites in in vivo models?

  • Methodological Answer :

  • Animal models : Use TAA-induced HCC rats to simulate metabolite generation (e.g., TAA disulfoxide) .
  • Biomarker profiling : Measure serum ALT/AST levels and hepatic glutathione depletion to correlate toxicity with metabolite concentration .
  • Tissue analysis : Perform LC-MS/MS on liver homogenates to quantify covalent adducts between metabolites and cellular macromolecules .

Q. How can computational modeling enhance the design of this compound derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • Use density functional theory (DFT) to predict redox potentials and stability of disulfoxide derivatives .
  • Apply molecular dynamics simulations to assess membrane permeability (logP) and plasma protein binding .
  • Validate predictions with in vitro Caco-2 cell assays for absorption and microsomal stability tests .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

  • Methodological Answer :

  • Use nonlinear regression (e.g., Hill equation) to model EC50_{50} values .
  • Account for heteroscedasticity with weighted least squares or log-transformation .
  • Report confidence intervals (95% CI) and effect sizes (Cohen’s d) to contextualize significance .

Q. How should researchers document methodological limitations in studies involving this compound?

  • Methodological Answer :

  • Disclose instrument precision (e.g., NMR sensitivity thresholds) and sample purity thresholds .
  • Discuss potential confounding variables (e.g., trace metal contamination in oxidation reactions) .
  • Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify study scope .

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